2-Naphthaleneacetic acid, 6-acetyl-
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Overview
Description
2-Naphthaleneacetic acid, 6-acetyl- is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an acetic acid group attached to the second position of the naphthalene ring and an acetyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthaleneacetic acid, 6-acetyl- typically involves the acetylation of 2-naphthaleneacetic acid. One common method is the Friedel-Crafts acylation reaction, where 2-naphthaleneacetic acid is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods: Industrial production of 2-naphthaleneacetic acid, 6-acetyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthaleneacetic acid, 6-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
2-Naphthaleneacetic acid, 6-acetyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-naphthaleneacetic acid, 6-acetyl- involves its interaction with specific molecular targets and pathways. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The naphthalene ring structure allows the compound to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Naphthaleneacetic acid: Lacks the acetyl group at the sixth position.
1-Naphthaleneacetic acid: The acetic acid group is attached to the first position of the naphthalene ring.
6-Acetyl-1-naphthaleneacetic acid: The acetyl group is attached to the sixth position, but the acetic acid group is at the first position.
Uniqueness: 2-Naphthaleneacetic acid, 6-acetyl- is unique due to the specific positioning of the acetyl and acetic acid groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91040-94-7 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(6-acetylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C14H12O3/c1-9(15)11-4-5-12-6-10(7-14(16)17)2-3-13(12)8-11/h2-6,8H,7H2,1H3,(H,16,17) |
InChI Key |
APDGGZHZAXDVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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